- Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitorsJournal of Medicinal Chemistry, 1991, 34(9), 2692-701,
Cas no 91970-62-6 (4-Hydroxybutyric Acid Benzyl Ester)

91970-62-6 structure
Nome do Produto:4-Hydroxybutyric Acid Benzyl Ester
N.o CAS:91970-62-6
MF:C11H14O3
MW:194.227063655853
MDL:MFCD27932875
CID:761680
4-Hydroxybutyric Acid Benzyl Ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Butanoic acid, 4-hydroxy-, phenylmethyl ester
- 4-Hydroxybutyric Acid Benzyl Ester
- benzyl 4-hydroxybutanoate
- benzyl 4-hydroxybutyrate
- CRXCATWWXVJNJF-UHFFFAOYSA-N
- 4-Hydroxy-butyric acid benzyl ester
- 4-hydroxybutanoic acid phenylmethyl ester
- Butyric acid, 4-hydroxy-, benzyl ester (7CI)
- Phenylmethyl 4-hydroxybutanoate (ACI)
- 3-(Benzyloxycarbonyl)-1-propanol
-
- MDL: MFCD27932875
- Inchi: 1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
- Chave InChI: CRXCATWWXVJNJF-UHFFFAOYSA-N
- SMILES: O=C(CCCO)OCC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 194.094294g/mol
- Carga de Superfície: 0
- XLogP3: 1.6
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 6
- Massa monoisotópica: 194.094294g/mol
- Massa monoisotópica: 194.094294g/mol
- Superfície polar topológica: 46.5Ų
- Contagem de Átomos Pesados: 14
- Complexidade: 162
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
4-Hydroxybutyric Acid Benzyl Ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB510929-250 mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 250MG |
€526.10 | 2023-04-18 | ||
ChemScence | CS-0047314-100mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 99.23% | 100mg |
$150.0 | 2022-04-26 | |
ChemScence | CS-0047314-250mg |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 99.23% | 250mg |
$250.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1101042-5g |
benzyl 4-hydroxybutanoate |
91970-62-6 | 95% | 5g |
$2000 | 2024-06-05 | |
eNovation Chemicals LLC | D769870-5g |
Butanoic acid, 4-hydroxy-, phenylmethyl ester |
91970-62-6 | 97% | 5g |
$310 | 2024-06-07 | |
TRC | H830850-250mg |
4-Hydroxybutyric Acid Benzyl Ester |
91970-62-6 | 250mg |
$ 178.00 | 2023-09-07 | ||
abcr | AB510929-1 g |
Benzyl 4-hydroxybutanoate |
91970-62-6 | 1g |
€1,232.70 | 2023-04-18 | ||
eNovation Chemicals LLC | D769870-1g |
Butanoic acid, 4-hydroxy-, phenylmethyl ester |
91970-62-6 | 97% | 1g |
$135 | 2024-06-07 | |
Bestfluorodrug | YF0090077-5g |
benzyl 4-hydroxybutanoate |
91970-62-6 | 97% | 5g |
¥2856 | 2023-09-19 | |
abcr | AB510929-1g |
Benzyl 4-hydroxybutanoate; . |
91970-62-6 | 1g |
€837.90 | 2025-02-15 |
4-Hydroxybutyric Acid Benzyl Ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
1.2 Reagents: Tetrabutylammonium bromide Solvents: Acetone
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, rt
Referência
- Novel aminophosphinic derivatives as aminopeptidase A inhibitors, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 2 h, 70 °C
1.2 Solvents: Dimethylformamide ; 16 h, 25 °C
1.2 Solvents: Dimethylformamide ; 16 h, 25 °C
Referência
- Preparation of prodrugs of neuroactive steroids brexanolone, ganaxolone, and zuranolone, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- Renin inhibitory peptides. Incorporation of polar, hydrophilic end groups into an active renin inhibitory peptide template and their evaluation in a human renin-infused rat model and in conscious sodium-depleted monkeysJournal of Medicinal Chemistry, 1991, 34(2), 633-42,
Método de produção 5
Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 12 h, 60 °C
Referência
- Synthesis of modified amine lipids for lipid nanoparticle compositions that deliver nucleic acid cargo, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 100 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ; 3 h, reflux
Referência
- Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; -18 °C; 1 h, -18 °C; -18 °C → rt; 5.5 h, rt; rt → 0 °C
Referência
- Synthesis of the Polyketide (E)-Olefin of the JamaicamidesSynthetic Communications, 2013, 43(10), 1397-1403,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 100 °C
1.2 Solvents: Acetone ; overnight, 60 °C
1.2 Solvents: Acetone ; overnight, 60 °C
Referência
- Cyclic peptide-n-acetylgalactosamine conjugates for drug delivery to liver cells, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydroxide , Water
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
1.2 Reagents: Tetrabutylammonium iodide Solvents: Acetone
Referência
- Development of Methods for the Synthesis of an Analogue of Rhazinilame2004, , ,,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C; 12 h, 70 °C
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux
1.2 Catalysts: Tetrabutylammonium iodide Solvents: Acetone ; 6 h, reflux; overnight, reflux → rt; 6 h, reflux
Referência
- Aminopeptidase A inhibitors and pharmaceutical compositions comprising the same, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.3 Reagents: Tetrabutylammonium bromide Solvents: Acetone , Toluene ; 24 h, 60 °C
Referência
- A new template of Mitsunobu acylate cleavable in non-alkaline conditionsHeterocycles, 2022, 104(1), 140-158,
Método de produção 12
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 1 h, 5 - 10 °C; 6 h, 25 - 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Referência
- Compounds and compositions comprising sunitinib, brinzolamide, or dorzolamide prodrugs for ocular delivery, to treat glaucoma, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 24 h, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; 24 h, reflux
Referência
- Syntheses of glycoclusters containing a phosphocholine residue related to a glycosphingolipid from the earthworm Pheretima hilgendorfiChemical & Pharmaceutical Bulletin, 2009, 57(10), 1081-1088,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Di-(benzimidazole)-1, 2, 3-triazole derivative and preparation therefor and use thereof, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; rt; rt → 65 °C; overnight, 65 °C; 65 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Di-(benzimidazole)-1,2,3-triazole derivatives and preparation and application thereof in inflammatory dermatoses, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, 70 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux
1.2 Catalysts: Tetrabutylammonium bromide Solvents: Acetone ; overnight, reflux
Referência
- Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as DienophilesJournal of Organic Chemistry, 2020, 85(10), 6593-6604,
Método de produção 17
Condições de reacção
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ; 7 h, rt → 90 °C
Referência
- Aminoquinazoline derivatives as HER-2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 4 d, rt
Referência
- Haptens for preparing antibodies for the detection of EPN by enzyme-linked immunosorbent assays, Korea, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 5 - 6 h, > 30 °C
1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
1.2 Solvents: Dimethyl sulfoxide ; > 30 °C; 3 h, rt; rt → 15 °C
1.3 Reagents: Water
Referência
- Methods of synthesizing 4-valyloxybutyric acid, World Intellectual Property Organization, , ,
Método de produção 20
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 5.5 h, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
1.2 Reagents: Potassium carbonate Solvents: Diethyl ether , Water
Referência
- Phosphoramidate derivates as controlled-release prodrugs of L-DopaBioorganic & Medicinal Chemistry Letters, 2019, 29(18), 2571-2574,
4-Hydroxybutyric Acid Benzyl Ester Raw materials
- SODIUM 4-HYDROXYBUTYRATE
- Succinic Acid Monobenzyl Ester
- Butanoic acid, 4-hydroxy-, sodium salt
- 3-Butenoic acid, phenylmethyl ester
4-Hydroxybutyric Acid Benzyl Ester Preparation Products
4-Hydroxybutyric Acid Benzyl Ester Literatura Relacionada
-
Paul Free,Christopher A. Hurley,Takashi Kageyama,Benjamin M. Chain,Alethea B. Tabor Org. Biomol. Chem. 2006 4 1817
-
Isabel M. Saez,John W. Goodby J. Mater. Chem. 2003 13 2727
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91970-62-6)4-Hydroxybutyric Acid Benzyl Ester

Pureza:99%
Quantidade:1g
Preço ($):326.0